molecular formula C9H11FN2O2 B1523543 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide CAS No. 880875-39-8

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1523543
M. Wt: 198.19 g/mol
InChI Key: BJTPURUYKCXYGM-UHFFFAOYSA-N
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Description

“2-Amino-5-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound . It is an N, N -disubstituted benzamide . The compound has a molecular weight of 198.2 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is in oil form . The storage temperature is room temperature .

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radioligand for Neuroreceptors: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide derivatives have been used in the synthesis of radioiodinated ligands for serotonin-5HT2 receptors, useful in γ-emission tomography and SPECT imaging. These compounds demonstrate high affinity and selectivity for 5HT2-receptors, with significant retention in brain regions rich in these receptors (Mertens et al., 1994).

Chemical Synthesis and Analysis

  • Synthesis of Androgen Receptor Antagonists: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide has been utilized in the synthesis of androgen receptor antagonists, specifically in the process of synthesizing compounds like MDV3100, indicating its role in medicinal chemistry (Li Zhi-yu, 2012).
  • Conformational Analysis: The compound has been involved in studies concerning conformational analysis of substituted benzamides, helping in understanding the molecular structure and behavior of these compounds (Abraham et al., 2015).

Applications in Material Science

  • Photodynamic Therapy: The compound has been used in the synthesis of new zinc phthalocyanines with substituted benzenesulfonamide derivative groups. These synthesized compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Miscellaneous Applications

  • Insect Repellent Research: Studies have explored the use of substituted aromatic amides, including derivatives of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, in the development of insect repellents, particularly against vectors like Aedes aegypti mosquitoes (Garud et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

2-amino-5-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTPURUYKCXYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695939
Record name 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

CAS RN

880875-39-8
Record name 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of diisopropylethylamine (34.36 mL, 197.25 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (19.24 g, 197.25 mmol) in CHCl3 (300 mL) was added 2-amino-5-fluorobenzoic acid (25.50 g, 164.38 mmol) followed by EDC (31.51 g, 164.38 mmol). The reaction was stirred from 0° C. to ambient temperature over 2 h and then diluted with CH2Cl2 (100 mL), washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase chromatography (3-8% MeOH/CH2Cl2) yielded 2-amino-5-fluoro-N-methoxy-N-methylbenzamide as a yellow oil. 1H NMR (CDCl3, 400 MHz) 7.12 (m, 1H, ArH); 6.93 (m, 1H, ArH); 6.65 (m, 1H, ArH); 3.63 (s, 3H, CH3); 3.35 (s, 3H, CH3); MS (Electrospray): m/z 199.1 (M+H).
Quantity
34.36 mL
Type
reactant
Reaction Step One
Quantity
19.24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
31.51 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 0° C. mixture of N,N-diisopropylethylamine (13.47 mL, 77 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.55 g, 77 mmol) in CHCl3 (117 mL) was added 2-amino-5-fluorobenzoic acid (10.00 g, 64.5 mmol) followed by EDC (12.36 g, 64.5 mmol). The reaction was stirred from 0° C. to rt. After 22 h, the mixture was diluted with DCM (100 mL) and washed with aq satd NaHCO3 (1×100 mL), brine (1×100 mL), and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a brown syrup. The crude material was purified by silica gel column chromatography eluting with a gradient of 0% to 100% EtOAc in hexane, to provide 2-amino-5-fluoro-N-methoxy-N-methylbenzamide as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.97-7.04 (2H, m), 6.72 (1H, dd, J=9.4, 4.9 Hz), 5.22 (2H, s), 3.54 (3H, s), 3.22 (3H, s); LC-MS (ESI) m/z 199.0 [M+H]+.
Quantity
13.47 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
12.36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Bui, X Hao, Y Shin, M Cardozo, X He… - Bioorganic & medicinal …, 2015 - Elsevier
… 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide 17 was treated with (pyridin-2-yl) magnesium bromide or (6-methylpyridin-2-yl) magnesium bromide to give ketones 38a–b, …
Number of citations: 23 www.sciencedirect.com
V Sarli, S Huemmer, N Sunder‐Plassmann… - …, 2005 - Wiley Online Library
Human Eg5 is a mitotic kinesin that is essential for bipolar spindle formation and maintenance during mitosis. Recently, the discovery of compounds that inhibit Eg5 and cause mitotic …

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